molecular formula C11H16N2O2 B8368560 4-Neopentyl-2-nitroaniline

4-Neopentyl-2-nitroaniline

Cat. No. B8368560
M. Wt: 208.26 g/mol
InChI Key: GSXNKKHKTUFTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08927587B2

Procedure details

To a solution of 4-neopentyl-2-nitroaniline (Preparation 88, 5.23 g, 25.1 mmol) in methanol (50 mL) was added 10% palladium on carbon (800 mg, 8 mmol) and hydrogenated at 40 psi for 3.5 hours. The mixture was filtered through celite and concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with a 0-10% methanol/methylene chloride gradient to provide the title compound (2.95 g, 66%) as a purple solid.
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([N+:13]([O-])=O)[CH:7]=1)[C:2]([CH3:5])([CH3:4])[CH3:3]>CO.[Pd]>[CH2:1]([C:6]1[CH:7]=[C:8]([NH2:13])[C:9]([NH2:10])=[CH:11][CH:12]=1)[C:2]([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
5.23 g
Type
reactant
Smiles
C(C(C)(C)C)C1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
800 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with a 0-10% methanol/methylene chloride gradient

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C(C)(C)C)C=1C=C(C(=CC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.